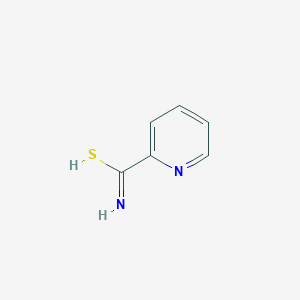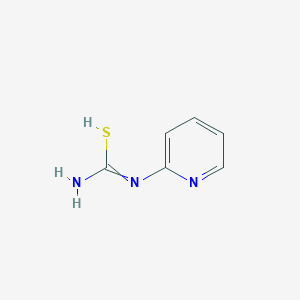
sodium;4-formamidonaphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-formamidonaphthalene-1-sulfonate is an organosulfur compound with the molecular formula C11H8NNaO4S and a molecular weight of 273.24 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a formamido group and a sulfonate group. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-formamidonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene derivatives followed by formamidation. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and formamide for the formamidation step .
Industrial Production Methods: Industrial production of sodium 4-formamidonaphthalene-1-sulfonate involves large-scale sulfonation processes, where naphthalene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid derivative is then reacted with formamide under controlled conditions to yield the final product .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Aminonaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-formamidonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 4-formamidonaphthalene-1-sulfonate involves its interaction with various molecular targets. The formamido group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate group can enhance solubility and facilitate ionic interactions . These properties make it effective in binding to specific proteins and enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Sodium 4-aminonaphthalene-1-sulfonate: Similar structure but with an amino group instead of a formamido group.
Sodium 1-naphthalenesulfonate: Lacks the formamido group, making it less versatile in certain reactions.
Sodium 2-naphthalenesulfonate: Different position of the sulfonate group, leading to different reactivity and applications.
Uniqueness: Sodium 4-formamidonaphthalene-1-sulfonate is unique due to the presence of both formamido and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to its analogs .
Propiedades
IUPAC Name |
sodium;4-formamidonaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S.Na/c13-7-12-10-5-6-11(17(14,15)16)9-4-2-1-3-8(9)10;/h1-7H,(H,12,13)(H,14,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZCLSVOISBLJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NC=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NC=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724651.png)

